molecular formula C12H11N3O2S B2995814 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034621-70-8

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No. B2995814
CAS RN: 2034621-70-8
M. Wt: 261.3
InChI Key: ULSSGMOMULBJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is not detailed in the available resources.

Scientific Research Applications

NF-κB and AP-1 Inhibition

This compound has been recognized as an inhibitor of NF-κB and AP-1, both of which play critical roles in inflammation. Through solution-phase parallel synthesis and high-throughput evaluation, derivatives of this compound showed promise in reducing IL-2 and IL-8 levels .

Regioselective Synthesis

Selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate led to a high ratio of regioselective synthon. This intermediate was then reacted with a second substrate at C2, yielding a decorated six-membered pyrimidine ring .

Mechanism of Action

Target of Action

Pyrimidines are known to interact with various biological targets, including the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, is expected to enhance affinity .

Mode of Action

The interaction of the ligand with an anionic side chain of the (5-ht) receptor site (asp155) neutralizes the positive charge on the ligand bound to the receptor . This suggests that the compound may act through a similar mechanism.

Biochemical Pathways

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 . This suggests that the compound may have good bioavailability due to its hydrophobic character.

Result of Action

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

The compound’s hydrophobic character suggests that it may be influenced by the lipid composition of the cellular environment .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSGMOMULBJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.